molecular formula C18H23N3O4 B6995008 methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate

methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate

Cat. No.: B6995008
M. Wt: 345.4 g/mol
InChI Key: DOILYQXSRYCJGI-UHFFFAOYSA-N
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Description

Methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate is a complex organic compound that features an oxazole ring, a phenyl group, and a carbamate moiety

Properties

IUPAC Name

methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(2)8-15(21-18(23)24-3)17(22)20-9-13-4-6-14(7-5-13)16-10-19-11-25-16/h4-7,10-12,15H,8-9H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOILYQXSRYCJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=C(C=C1)C2=CN=CO2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors. The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the carbamate moiety, which is typically achieved through the reaction of an amine with methyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction of the carbamate group can yield the corresponding amine .

Scientific Research Applications

Methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. The carbamate moiety can undergo hydrolysis to release active amines that can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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